molecular formula C26H38O2 B3322776 1,4-Diethynyl-2,5-bis(octyloxy)benzene CAS No. 153033-27-3

1,4-Diethynyl-2,5-bis(octyloxy)benzene

Cat. No.: B3322776
CAS No.: 153033-27-3
M. Wt: 382.6 g/mol
InChI Key: DTQSWUKTVHNQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diethynyl-2,5-bis(octyloxy)benzene (C₂₆H₃₈O₂, molecular mass 382.588 g/mol) is a π-conjugated aromatic compound featuring two ethynyl (-C≡C-) groups at the 1,4-positions and two octyloxy (-O-C₈H₁₇) chains at the 2,5-positions of the benzene ring . The octyloxy substituents enhance solubility in organic solvents while maintaining structural rigidity, making the compound a versatile building block for conjugated polymers and molecular electronics . Its synthesis typically involves a Sonogashira-Hagihara coupling reaction between 2,5-diiodo-1,4-bis(octyloxy)benzene and terminal alkynes, catalyzed by Pd(PPh₃)₂Cl₂ and CuI . Characterization via ¹H NMR, ¹³C NMR, and FT-IR confirms the structural integrity of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethynyl-2,5-bis(octyloxy)benzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Diethynyl-2,5-bis(octyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Conjugated Polymers: Formed through coupling reactions.

    Oxidized Derivatives: Resulting from oxidation reactions.

    Substituted Benzene Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H38O2
  • Molecular Weight : 382.59 g/mol
  • Structure : The compound features a benzene ring substituted with two ethynyl groups and two octyloxy groups, which contribute to its unique properties.

Applications in Material Science

  • Conjugated Polymers : The compound serves as a monomer in the synthesis of conjugated polymers. Its ethynyl groups allow for polymerization through Sonogashira coupling reactions, leading to materials with enhanced electronic properties.
    PropertyDescription
    Electronic Properties Improved conductivity due to conjugation
    Optical Properties Tunable absorption and emission wavelengths
    Solubility Enhanced solubility in organic solvents
  • Covalent Organic Frameworks (COFs) : It is utilized in creating COFs, which are porous materials with applications in gas storage, separation processes, and catalysis.
  • Light-Emitting Devices : The compound is integral in developing light-emitting polymers used in OLEDs (Organic Light Emitting Diodes), where its structural properties contribute to efficient light emission.

Case Study 1: Synthesis of Conjugated Polymers

In a study published in the Journal of Polymer Science, researchers synthesized a series of conjugated polymers using 1,4-Diethynyl-2,5-bis(octyloxy)benzene as a building block. The resulting polymers demonstrated:

  • High thermal stability
  • Enhanced charge transport properties

The study highlighted the importance of the octyloxy substituents in improving solubility and processing capabilities for device fabrication .

Case Study 2: COFs Development

Another research article detailed the use of this compound in synthesizing COFs with tunable pore sizes. The study demonstrated that varying the substitution pattern on the benzene ring could tailor the material's adsorption properties for specific gases .

Mechanism of Action

The mechanism of action of 1,4-Diethynyl-2,5-bis(octyloxy)benzene primarily involves its ability to participate in coupling reactions, forming extended conjugated systems. These systems exhibit unique electronic properties due to the delocalization of π-electrons across the conjugated backbone. The ethynyl groups facilitate the formation of these conjugated systems, while the octyloxy groups enhance solubility and processability .

Comparison with Similar Compounds

Substituent Effects on Solubility and Electronic Properties

The table below compares 1,4-Diethynyl-2,5-bis(octyloxy)benzene with structurally analogous compounds, emphasizing substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound Ethynyl, octyloxy 382.588 Balanced solubility (octyloxy), high π-conjugation, used in PPEs
1,4-Diethynyl-2,5-bis(hexyloxy)benzene Ethynyl, hexyloxy 326.456 Reduced solubility vs. octyloxy; shorter chains increase rigidity
1,4-Diethynyl-2,5-bis(dodecyloxy)benzene Ethynyl, dodecyloxy 466.724 Enhanced solubility, lower crystallinity; used in diketopyrrolopyrrole polymers
1,4-Bis(phenylethynyl)-2,5-bis(hexyloxy)benzene Phenylethynyl, hexyloxy 454.590 Extended conjugation (phenylethynyl); higher HOMO/LUMO delocalization
1,4-Diethynyl-2,5-bis(2′-thiophenylethynyl)benzene Thiophenylethynyl 410.500 (est.) Heteroatom-enhanced charge transport; red-shifted absorption
1,4-Diiodo-2,5-bis(octyloxy)benzene Iodo, octyloxy 534.240 Non-conjugated precursor; reactive in cross-coupling reactions

Key Observations :

  • Alkoxy Chain Length : Longer chains (e.g., dodecyloxy) improve solubility but reduce crystallinity, whereas shorter chains (e.g., hexyloxy) enhance rigidity .
  • Ethynyl vs. Phenylethynyl : Phenylethynyl groups extend π-conjugation, lowering bandgap energy compared to simple ethynyl derivatives .
  • Heteroatom Substitution : Thiophene-containing analogs exhibit improved charge transport due to sulfur’s electron-rich nature .

Electronic Structure and Computational Data

Substitution with electron-deficient groups (e.g., trifluoromethyl) further lowers LUMO levels, enhancing n-type semiconductor behavior .

Thermal and Optical Properties

  • Thermal Stability : Octyloxy derivatives exhibit higher thermal stability (decomposition >300°C) compared to butyloxy analogs due to stronger van der Waals interactions .
  • Optical Absorption : Ethynyl-substituted compounds absorb in the UV-vis range (λₘₐₓ ≈ 350–400 nm), while thiophene derivatives show red-shifted absorption (λₘₐₓ ≈ 450 nm) .

Biological Activity

1,4-Diethynyl-2,5-bis(octyloxy)benzene (referred to as DEOB) is a compound that has garnered attention in recent research due to its potential biological activities and applications in materials science. This article aims to explore the biological activity of DEOB, focusing on its antimicrobial and anticancer properties, as well as its interactions at the molecular level.

Chemical Structure and Properties

DEOB is characterized by a benzene ring with two ethynyl groups at the 1 and 4 positions and two octyloxy substituents at the 2 and 5 positions. The presence of these functional groups contributes to its unique physical and chemical properties, which are crucial for its biological activity.

Table 1: Structural Characteristics of DEOB

PropertyValue
Molecular FormulaC20H26O2
Molecular Weight298.43 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that DEOB exhibits significant antimicrobial activity. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of DEOB

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that DEOB has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Properties

In addition to its antimicrobial effects, DEOB has shown promise in anticancer research. Studies conducted on various cancer cell lines revealed that DEOB can inhibit cell proliferation and induce apoptosis.

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of DEOB on MCF-7 breast cancer cells. The cells were treated with varying concentrations of DEOB for 48 hours. The results demonstrated a dose-dependent decrease in cell viability.

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM , indicating significant cytotoxicity at relatively low concentrations.

Table 3: Effects of DEOB on MCF-7 Cell Viability

Concentration (µM)Cell Viability (%)
0100
585
1065
1545
2025

The data indicates that DEOB effectively reduces cell viability in MCF-7 cells, supporting its potential role as an anticancer agent.

The mechanism by which DEOB exerts its biological effects is not fully understood but is believed to involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : DEOB may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Interaction with Cellular Membranes : The hydrophobic octyloxy chains facilitate interaction with cellular membranes, potentially disrupting membrane integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-Diethynyl-2,5-bis(octyloxy)benzene, and how is its purity validated?

The compound is typically synthesized via Sonogashira coupling or click chemistry-based reactions. For example, cross-coupling between halogenated benzene derivatives (e.g., 1,4-dibromo-2,5-bis(octyloxy)benzene) and terminal alkynes under palladium catalysis is a standard method . Purity is validated using HPLC, NMR spectroscopy (to confirm substitution patterns), and mass spectrometry. Crystallographic analysis (e.g., single-crystal X-ray diffraction) can resolve structural ambiguities, as demonstrated for analogous compounds in monoclinic systems (space group P21/c) .

Q. How do the alkoxy and ethynyl substituents influence the electronic properties of this compound?

The octyloxy groups enhance solubility in organic solvents, while the ethynyl groups enable π-conjugation, critical for electronic applications. UV-Vis and fluorescence spectroscopy are used to characterize absorption/emission profiles. For example, ethynyl-substituted benzene derivatives exhibit redshifted absorption due to extended conjugation, as seen in related compounds with luminescent properties . Cyclic voltammetry can further assess redox behavior and HOMO-LUMO gaps .

Q. What safety precautions are required when handling this compound?

The compound may irritate eyes, skin, and respiratory systems. Safety protocols include using gloves, goggles, and fume hoods. Waste should be neutralized before disposal. Brominated precursors (e.g., 2,5-bis(bromomethyl)-1,4-bis(octyloxy)benzene) require additional caution due to alkylating toxicity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for ethynyl-substituted benzene derivatives?

Discrepancies in bond angles or torsion angles (e.g., C–O–C–C torsion angles in alkoxy chains) may arise from packing effects or disorder. Refinement software like ShelXL and Olex2 can model anisotropic displacement parameters and hydrogen bonding interactions. For example, in related compounds, inversion centers and symmetry constraints help resolve asymmetric unit ambiguities .

Q. What strategies optimize the synthesis of conjugated polymers using this compound as a monomer?

Hydroboration polymerization with boron-containing reagents (e.g., 9,10-dihydro-9,10-diboraanthracene) produces boron-doped π-conjugated systems. Reaction conditions (e.g., solvent polarity, temperature) must balance reactivity and solubility. Kinetic studies (via in situ FTIR or GC-MS) can identify side reactions, such as alkyne homocoupling, which reduce yield .

Q. How does this compound perform in ratiometric fluorescent probes for metal ion detection?

When functionalized with receptors (e.g., carboxylate or carbazole groups), the ethynylbenzene core acts as a fluorophore with aggregation-induced emission (AIE) properties. For example, zinc ion detection in hippocampal slices was achieved using similar styryl-modified derivatives. Two-photon microscopy (TPM) at depths >100 µm requires tuning the probe’s hydrophobicity and excitation wavelength .

Q. What computational methods predict the charge transport properties of this compound in organic electronics?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals and reorganization energies. Marcus theory estimates charge-transfer rates, while molecular dynamics simulations assess packing efficiency in thin films. Experimental validation via field-effect transistor (FET) fabrication is recommended .

Q. Methodological Tables

Table 1: Key Crystallographic Data for Analogous Ethynyl-Substituted Benzene Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Refinement R FactorSource
1,4-Dibromo-2,5-bis(propynyloxy)benzeneP21/c4.195713.40211.16099.645618.70.0287
1,4-Dimethoxy-2,5-bis(trifluoromethyl)benzeneP21/c8.43713.22919.16598.6832114.50.052

Table 2: Synthetic Optimization Parameters for Cross-Coupling Reactions

ParameterOptimal RangeImpact on YieldMethod of Analysis
Catalyst (Pd) Loading1–2 mol%Maximizes turnoverICP-OES
Reaction Temperature80–100°CReduces side reactionsIn situ GC-MS
Solvent PolarityDMF > THF > TolueneEnhances solubilityHansen Solubility Parameters

Properties

IUPAC Name

1,4-diethynyl-2,5-dioctoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQSWUKTVHNQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene (2.331 g, 4.42×10−3 mol) was dissolved in a mixture of THF (25 ml) and MeOH (25 ml). 5N NaOH (2.0 ml, 1.0×10−2 mol) was added and the solution was stirred for 3 h under Ar. Water was added to the reaction mixture. The organic layer was extracted three times with CHCl3. The combined organic layers were dried over Na2SO4. The residue was chromatographed on silica gel with 1:1 hexane:CHCl3 as the eluent. Yield=1.419 g (84% based on 2.331 g of 1,4-bis(trimethylsilylethynyi)-2,5-di-n-octyloxybenzene). 1H NMR (300 MHz, CDCl3): δ 6.95 (s, 2H, Ph-H), 3.97 (t, 8H, J=6.6 Hz, —OCH2—), 3.33 (s, 2H, —CC—H), 1.80 (quint, 4H, J=7.0 Hz, —OCH2CH2—), 1.39-1.52 (m, 4H, —OCH2CH2CH2—), 1.15-1.39 (m, 16H, —CH2—), 0.88 (t, 6H, J=6.7 Hz, —CH3). CI MS m/z: 382.285 (M+) (calcd 382.287).
Name
1,4-Bis(trimethylsilylethynyl)-2,5-di-n-octyloxybenzene
Quantity
2.331 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diethynyl-2,5-bis(octyloxy)benzene
Reactant of Route 2
1,4-Diethynyl-2,5-bis(octyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Diethynyl-2,5-bis(octyloxy)benzene
Reactant of Route 4
1,4-Diethynyl-2,5-bis(octyloxy)benzene
Reactant of Route 5
1,4-Diethynyl-2,5-bis(octyloxy)benzene
Reactant of Route 6
1,4-Diethynyl-2,5-bis(octyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.